molecular formula C19H16ClN3OS B2480930 (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone CAS No. 899371-27-8

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone

Katalognummer: B2480930
CAS-Nummer: 899371-27-8
Molekulargewicht: 369.87
InChI-Schlüssel: DQLBIGNPDNNGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-Amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone ( 899371-27-8) is a chemical compound offered as a heterocyclic building block for research and development . It has a molecular formula of C19H16ClN3OS and a molecular weight of 369.87 g/mol . This compound features a 1,5-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Derivatives of 1,5-naphthyridine have been extensively studied and shown to exhibit a wide range of pharmacological properties, including antiproliferative, antibacterial, antiviral, and anti-inflammatory activities . They also find applications beyond medicine, such as in the development of organic light-emitting diodes (OLEDs), sensors, and as ligands in analytical chemistry . The specific structure of this compound, incorporating both the 1,4-ethanothieno bridge and the 4-chlorophenyl methanone group, makes it a valuable intermediate for synthetic chemists aiming to explore new chemical space and develop novel bioactive molecules or functional materials. The product is supplied with a typical purity of 90% and is intended for research purposes only . It is not intended for human, veterinary, or diagnostic use.

Eigenschaften

IUPAC Name

(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-12-3-1-11(2-4-12)17(24)18-15(21)13-9-14-16(22-19(13)25-18)10-5-7-23(14)8-6-10/h1-4,9-10H,5-8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLBIGNPDNNGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex fused ring structure that includes both thieno and naphthyridine moieties. The presence of an amino group and a chlorophenyl substituent enhances its chemical reactivity and biological potential. Below is a summary of its chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H14ClN3OS
Molecular Weight 305.81 g/mol
CAS Number 728001-63-6

Antioxidant Activity

Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antioxidant properties. The antioxidant capacity is often assessed using the DPPH radical scavenging method. In comparative studies, certain derivatives have shown antioxidant activities exceeding that of ascorbic acid by factors ranging from 1.26 to 1.4 times .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. For instance:

  • Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
  • Findings : Compounds related to this structure exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity against certain cancer types .

The biological effects of the compound are believed to arise from its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The binding affinity to these targets can modulate their activity, leading to alterations in cellular processes such as apoptosis or proliferation .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of the compound demonstrated its potential as a lead structure for developing new anticancer agents. The synthesized derivatives were screened for their ability to inhibit cell growth in vitro. Notably, one derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics .

Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship revealed that modifications in the substituents on the phenyl ring could enhance both antioxidant and anticancer activities. The introduction of electron-withdrawing groups was found to increase the potency of the compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of thienonaphthyridine derivatives, most of which are carboxamides. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 7) Functional Group Molecular Weight (g/mol) Key Features Source
Target Compound 4-chlorophenyl Methanone 355.84 High lipophilicity; ketone group may reduce hydrogen-bonding capacity N/A
8-Amino-N-(2-ethoxyphenyl)-...carboxamide 2-ethoxyphenyl Carboxamide 394.49 Ethoxy group enhances solubility; amide supports H-bonding
8-Amino-N-(2-chlorophenyl)-...carboxamide 2-chlorophenyl Carboxamide 384.88 Ortho-chloro substituent may sterically hinder target interactions
8-Amino-N-(3,5-dichlorophenyl)-...carboxamide 3,5-dichlorophenyl Carboxamide 414.26* Dichloro groups increase electron-withdrawing effects
8-Amino-N,N-diethyl-...carboxamide Diethyl Carboxamide 330.45 Alkyl chains improve metabolic stability but reduce polarity

*Calculated based on molecular formula C₁₉H₁₆Cl₂N₄OS.

Key Differences:

Functional Groups: The methanone group in the target compound lacks the hydrogen-bonding capability of carboxamides, which are common in kinase inhibitors (e.g., imatinib). This may alter target selectivity . Carboxamides (e.g., –11) typically exhibit better solubility due to polar amide bonds, whereas the methanone group increases hydrophobicity.

Substituent Effects: Chlorophenyl vs. Dichlorophenyl (): The 3,5-dichloro substitution may improve binding affinity but could also increase toxicity due to higher lipophilicity .

Synthetic Accessibility: Carboxamide derivatives are often synthesized via coupling reactions (e.g., EDC/HOBt), while methanones may require Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for aryl group introduction .

Research Findings and Implications

  • Structural Clustering: According to , the target compound’s methanone group places it in a distinct chemical cluster compared to carboxamide analogs, suggesting divergent biological targets or mechanisms .
  • The target compound’s methanone moiety may favor non-polar binding pockets (e.g., steroid hormone receptors).
  • Toxicity Considerations : Chlorinated aryl groups (as in the target compound and –10) are associated with metabolic resistance but may pose hepatotoxicity risks due to CYP450 interactions .

Q & A

Basic: What are the recommended synthetic routes for (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone?

Methodological Answer:
A multi-step synthesis approach is typically employed, starting with the preparation of the ethanothieno-naphthyridine core. Key steps include:

  • Cyclization reactions using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce the chlorophenyl group .
  • Amine functionalization via reductive amination or nucleophilic substitution, with NaBH₃CN as a reducing agent to stabilize intermediates .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the final product.
    Critical Note: Optimize reaction temperatures (60–80°C for cyclization) to avoid byproducts .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Combine orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and amine protons (δ 5.5–6.0 ppm, broad singlet) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ ~190 ppm) and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS): Match experimental vs. theoretical [M+H]⁺ values (e.g., C₁₈H₁₅ClN₂OS requires m/z 354.0632) .
  • X-ray Crystallography: Resolve conformational details (e.g., dihedral angles between the thieno-naphthyridine and chlorophenyl groups) .

Advanced: How can computational modeling optimize this compound’s bioactivity?

Methodological Answer:
Use molecular docking (AutoDock Vina) and density functional theory (DFT) to:

  • Predict binding affinities to target receptors (e.g., serotonin or histamine receptors) via the chlorophenyl moiety’s hydrophobic interactions .
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the amine group’s electron-donating effects may lower LUMO energy, enhancing nucleophilic attack potential .
    Validation: Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Systematic Substituent Variation: Modify the chlorophenyl group (e.g., replace Cl with F or CF₃) and the amine position to assess potency changes .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via the amine group) .
  • Biological Assays: Test derivatives against target proteins (e.g., kinases) and correlate activity with logP values (measured via HPLC) to quantify lipophilicity .

Advanced: How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

  • Case Example: Discrepancies in ¹H NMR signals may arise from rotamers or solvent effects.
    • Solution: Record spectra in multiple solvents (DMSO-d₆ vs. CDCl₃) and variable temperatures to identify dynamic processes .
  • X-ray vs. Computational Data: If DFT-predicted bond lengths conflict with crystallography, recalibrate computational parameters (e.g., basis set: B3LYP/6-311+G(d,p)) .

Advanced: What are the challenges in analyzing degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H₂O, 70°C) conditions .
  • LC-MS/MS Analysis: Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Major fragments (e.g., m/z 154 for cleaved chlorophenyl) indicate hydrolytic instability .
  • Kinetic Modeling: Apply first-order kinetics to estimate half-life (t₁/₂) in physiological buffers (pH 7.4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.